3-cyclopropyl-2-fluoropyridine CAS number and properties
3-cyclopropyl-2-fluoropyridine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-2-fluoropyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, a fluorine atom, and a cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to larger molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
3-Cyclopropyl-2-fluoropyridine is a colorless to light yellow liquid at room temperature.[1] The presence of the fluorine atom and the cyclopropyl group influences its polarity, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel drug candidates.[2]
Table 1: Physical and Chemical Properties of 3-Cyclopropyl-2-fluoropyridine
| Property | Value | Source |
| CAS Number | 1227177-68-5 | [1][2] |
| Molecular Formula | C₈H₈FN | [2] |
| Molecular Weight | 137.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (Predicted) | 187.1 ± 28.0 °C | [1] |
| Density (Predicted) | 1.194 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.06 ± 0.10 | [1] |
| Storage | Room temperature, in a dry, sealed container | [1] |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclopropyl group. The fluorine atom will cause splitting of adjacent proton signals.
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¹³C NMR: The spectrum will display distinct peaks for the eight carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong C-F stretching band.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 137, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopropyl group or rearrangements of the pyridine ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-cyclopropyl-2-fluoropyridine is not publicly available. However, based on the safety information for structurally related fluorinated pyridines, caution should be exercised when handling this compound.
General Safety Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.
Known Hazards of Structurally Similar Compounds:
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Flammability: Many fluorinated pyridines are flammable liquids.
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Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: Can cause skin, eye, and respiratory irritation.
Role in Drug Discovery and Development
3-Cyclopropyl-2-fluoropyridine is a valuable intermediate in the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for cancer therapy.[2]
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a class of targeted therapies that block the activity of specific kinases, thereby interfering with cancer cell growth, proliferation, and survival.
The incorporation of the 3-cyclopropyl-2-fluoropyridine moiety into a drug candidate can offer several advantages:
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Enhanced Binding Affinity: The cyclopropyl group can fit into specific hydrophobic pockets of the kinase active site, leading to increased binding affinity and potency.
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Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.
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Increased Lipophilicity and Membrane Permeability: The fluorinated pyridine ring contributes to increased lipophilicity, which can enhance the ability of the drug to cross cell membranes and reach its target.[2]
Logical Relationship in Kinase Inhibitor Design
The following diagram illustrates the logical relationship between the structural features of 3-cyclopropyl-2-fluoropyridine and its application in the design of kinase inhibitors.
Caption: Logical flow from the structural features of 3-cyclopropyl-2-fluoropyridine to its utility in kinase inhibitor design.
Experimental Protocols
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a potential workflow for the synthesis of 3-cyclopropyl-2-fluoropyridine.
Caption: A potential synthetic workflow for the preparation of 3-cyclopropyl-2-fluoropyridine.
Disclaimer: This is a generalized, hypothetical protocol. Actual reaction conditions, including the choice of catalyst, base, solvent, temperature, and reaction time, would require optimization. All chemical syntheses should be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions in place.
Conclusion
3-Cyclopropyl-2-fluoropyridine is a valuable and versatile building block in modern drug discovery. Its unique combination of structural motifs provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the development of next-generation kinase inhibitors. Further research into the synthesis and applications of this compound is likely to yield novel therapeutics with improved efficacy and safety profiles.
